4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine

描述

Chemical Identity and Nomenclature

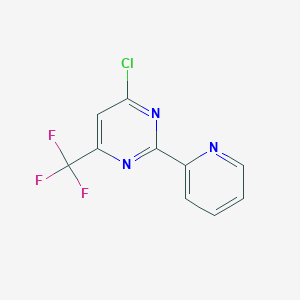

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine is a heterocyclic organic compound characterized by its fused aromatic systems. Its IUPAC name is 4-chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, reflecting the positions of its functional groups. The molecular formula is $$ \text{C}{10}\text{H}5\text{ClF}3\text{N}3 $$, with a molecular weight of 259.62 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 438249-84-4 |

| InChIKey | NPRHEFXGFBGECS-UHFFFAOYSA-N |

| SMILES | FC(F)(F)C1=NC(=NC(Cl)=C1)C1=CC=CC=N1 |

| Synonyms | 2-[4-Chloro-6-(trifluoromethyl)pyrimidin-2-yl]pyridine; Pyrimidine, 4-chloro-2-(2-pyridinyl)-6-(trifluoromethyl)- |

The compound’s structure combines a pyrimidine core with a pyridine substituent at position 2 and a trifluoromethyl group at position 6, with chlorine at position 4.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrimidine derivatives dates to the 19th century, with Grimaux’s 1879 preparation of barbituric acid. However, the specific development of this compound emerged more recently, driven by advances in halogenation and cross-coupling techniques. Early methods involved phosphorus oxychloride-mediated chlorination of pyrimidine precursors, followed by palladium-catalyzed Suzuki-Miyaura couplings to introduce the pyridinyl group.

Key milestones include:

- 2000s : Optimization of trifluoromethylation methods using $$ \text{CF}_3 $$-containing reagents like trifluoromethyl copper.

- 2010s : Application of microwave-assisted synthesis to reduce reaction times and improve yields.

These advancements positioned the compound as a versatile intermediate in pharmaceutical research, particularly for antimicrobial and anticancer agents.

Structural Significance of Pyridine-Pyrimidine Hybrid Systems

The integration of pyridine and pyrimidine rings creates a planar, conjugated system with unique electronic properties. Structural features include:

- Aromaticity : The pyrimidine ring’s $$ 6\pi $$-electron system and pyridine’s lone pair on nitrogen enhance stability and resonance.

- Electron-Withdrawing Effects : The trifluoromethyl group ($$ -\text{CF}_3 $$) increases electrophilicity at position 6, facilitating nucleophilic substitutions.

- Chlorine Reactivity : The chlorine atom at position 4 serves as a leaving group, enabling further functionalization (e.g., Buchwald-Hartwig aminations).

Table 1: Key Structural Contributions

| Group | Role | Impact on Reactivity |

|---|---|---|

| Pyridine ring | Enhances π-stacking with biomolecules | Improves binding to enzyme active sites |

| Trifluoromethyl | Increases lipophilicity | Enhances membrane permeability |

| Chlorine | Acts as a synthetic handle | Allows diversification via substitution |

In medicinal chemistry, this hybrid system has been exploited to target kinases and DNA topoisomerases , where the planar structure intercalates into nucleic acids or inhibits ATP-binding pockets. For example, derivatives of this compound have shown nanomolar inhibitory activity against Aurora kinases, critical regulators of cell division.

属性

IUPAC Name |

4-chloro-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-3-1-2-4-15-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRHEFXGFBGECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462010 | |

| Record name | 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438249-84-4 | |

| Record name | 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438249-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of Pyrimidine Precursors

Chlorination is a critical step to install the chlorine atom at position 4. Common methods include:

- POCl₃-Mediated Chlorination :

Reacting 2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) in acetonitrile at reflux. This method achieves yields of 54.6–78.7%.Reaction: C₁₀H₅F₃N₃OH + POCl₃ → C₁₀H₅ClF₃N₃ + PO(OH)₃ Conditions: Acetonitrile, reflux, 8–10 hours. - Cl₂ Gas with Catalysts :

Chlorine gas is bubbled through a solution of the precursor in a solvent like dichloromethane, often with a catalyst (e.g., FeF₃). This method is scalable but requires careful handling of Cl₂.

| Method | Reagents | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| POCl₃-mediated | POCl₃, DIPEA | Acetonitrile | Reflux | 54.6–78.7% | |

| Cl₂ gas with catalyst | Cl₂, FeF₃ | Dichloromethane | 80–100°C | ~90% |

Trifluoromethyl Group Installation

The CF₃ group is typically introduced early in the synthesis. Key methods include:

- Fluorination of Methyl Precursors :

Reacting 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol with fluorinating agents (e.g., HF or KF) under vapor-phase conditions. - Nucleophilic Aromatic Substitution :

Substituting a halogen (e.g., Br) on the pyrimidine ring with CF₃ groups using trifluoromethylating agents like (CF₃)₂CO.

Pyridinyl Group Coupling

The 2-pyridinyl group is attached via cross-coupling reactions:

- Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling of a pyrimidine-boronic acid with 2-bromopyridine. However, this method is less common due to steric challenges. - Ullmann-Type Coupling :

Copper-catalyzed coupling of a pyrimidine halide with 2-pyridinylamine under inert conditions.

Case Studies and Industrial-Scale Production

Vapor-Phase Fluorination

A scalable method for installing the CF₃ group involves vapor-phase fluorination of methyl-pyrimidine precursors using HF or KF in the presence of FeF₃ catalysts. This approach minimizes by-products and achieves high yields.

| Precursor | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol | HF, FeF₃ | Vapor-phase, 100–150°C | ~90% |

Multi-Step Synthesis

A representative multi-step protocol includes:

- Pyrimidine Core Formation : Cyclization of cyanoacetamide derivatives with 2-pyridinylamine.

- Trifluoromethylation : Fluorination of the methyl group using HF/KF.

- Chlorination : POCl₃-mediated reaction to introduce Cl at position 4.

Challenges and Optimization Strategies

Regioselectivity

Chlorination at position 4 requires precise control to avoid substitution at other positions. Use of electron-withdrawing groups (e.g., CF₃) directs electrophilic attack to the desired site.

Purification

Post-reaction purification often involves:

- Crystallization : Using ethyl acetate/petroleum ether mixtures to isolate the product.

- Column Chromatography : Silica gel with hexanes/ethyl acetate (90:10) for iodomethyl intermediates.

Comparison with Analogues

化学反应分析

Types of Reactions

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can

生物活性

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine, a compound with the molecular formula C₁₀H₅ClF₃N₃ and a molecular weight of 259.62 g/mol, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClF₃N₃ |

| Molecular Weight | 259.62 g/mol |

| Melting Point | 46-47 °C |

| CAS Number | 438249-84-4 |

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 5.0 |

| S. aureus | 3.0 |

| A. flavus | 7.5 |

| A. niger | 6.0 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (Caco-2) cells. The IC50 values for these cell lines were reported as follows:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.126 |

| Caco-2 | 29.77 |

| A549 | 40.54 |

The presence of the chloro group is believed to enhance the compound's activity by promoting interactions with cellular targets involved in cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this pyrimidine derivative has shown promising anti-inflammatory properties. In a paw edema model, it exhibited significant inhibition compared to standard anti-inflammatory drugs like indomethacin:

Table 3: Anti-inflammatory Activity of this compound

| Time (h) | Inhibition (%) |

|---|---|

| After 4 hours | 43.17 |

| After 5 hours | 31.10 |

These results suggest that the compound may modulate inflammatory pathways effectively, potentially offering therapeutic benefits in inflammatory diseases .

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). The effective concentration (EC50) values reported were notably low, indicating strong antiviral activity:

Table 4: Antiviral Efficacy of this compound

| Virus | EC50 (µM) |

|---|---|

| ZIKV | 1.4 |

| DENV | 2.4 |

These findings highlight the compound's potential as a candidate for further development in antiviral therapies .

Case Studies and Research Findings

- Anticancer Mechanism Study : A detailed investigation into the mechanism of action revealed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

- Safety Profile Assessment : Toxicity studies conducted on animal models indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .

- Pharmacokinetics : The pharmacokinetic profile demonstrated good oral bioavailability (31.8%) and clearance rates that indicate potential for effective systemic delivery .

科学研究应用

Medicinal Chemistry

The compound's structural characteristics suggest several applications in medicinal chemistry:

- Anticancer Research: Preliminary studies indicate that 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine may interact with specific receptors or enzymes involved in cancer cell signaling pathways. This interaction could potentially inhibit cancer progression, warranting further investigation into its efficacy as an anticancer agent.

- Drug Design: The presence of the trifluoromethyl group is known to enhance the binding affinity of compounds to biological targets. This property is particularly valuable in drug design, where increased potency and selectivity are desired.

Agrochemicals

In the field of agrochemicals, this compound may serve as a building block for developing new pesticides or herbicides due to its unique chemical properties:

- Pesticide Development: The structural features of this compound could be leveraged to create novel agrochemical agents that target specific pests or diseases while minimizing environmental impact.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains trifluoromethyl and chloro groups; potential anticancer activity |

| 2-Amino-4-chloro-6-trifluoromethylpyrimidine | Structure | Amino group may enhance biological activity |

| 5-Fluoro-2-(pyridin-3-yl)pyrimidin-4(3H)-one | Structure | Different substitution pattern affecting solubility and reactivity |

相似化合物的比较

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing Groups :

- The -CF₃ group in the parent compound enhances electrophilicity at C4, facilitating nucleophilic substitution reactions. This property is shared with analogs like 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine .

- Replacement of -CF₃ with -CH₃ (e.g., 4-chloro-6-methylpyrimidin-2-amine) reduces electrophilicity but increases metabolic stability .

Aromatic vs. Aliphatic Substituents: The 2-pyridinyl group in the parent compound enables π-π stacking interactions in enzyme binding, as seen in covalent WRN inhibitors .

Pharmacokinetic and Physicochemical Properties

Lipophilicity :

Biodistribution :

- In PET radioligands, replacing the 4-chloro group with fluorobenzylamine (e.g., 18F-7) alters excretion profiles (renal vs. hepatic) and tumor uptake .

常见问题

Basic Research Questions

Q. What are the key safety considerations when handling 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine in laboratory settings?

- Methodological Guidance :

- Use PPE (protective eyewear, gloves, lab coat) to avoid skin/eye contact and inhalation .

- Conduct reactions involving volatile intermediates (e.g., trifluoromethyl derivatives) in fume hoods or gloveboxes to mitigate exposure risks .

- Segregate waste into halogenated and non-halogenated containers for professional disposal, as improper handling may release toxic fluorinated byproducts .

- Note: Contradictions exist in safety data; some sources lack explicit hazard classifications (e.g., lists H303+H313+H333, but others omit toxicity profiles). Always consult updated SDS.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Guidance :

- Intermediate Functionalization : Start with halogenated pyrimidine cores (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) and introduce pyridinyl groups via nucleophilic aromatic substitution (NAS) under inert atmospheres. Catalytic Pd/Cu systems may enhance coupling efficiency .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Contradictions : Some protocols recommend trifluoromethylation via Ruppert-Prakash reagents, while others prefer direct fluorination; solvent choice (DMF vs. THF) impacts yields .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives based on this compound?

- Methodological Guidance :

- Perform DFT calculations (B3LYP/6-31G*) to map electron-deficient regions for electrophilic substitution. The trifluoromethyl group reduces electron density at C4/C6, directing modifications to C2 .

- Docking studies (AutoDock Vina) against target enzymes (e.g., kinases) can predict binding affinities. Pyridinyl groups enhance π-π stacking with hydrophobic pockets .

- Validation : Cross-reference computational results with XRD data (e.g., reports bond lengths of 1.543 Å for C6–C7 in analogous pyrimidines) to refine models .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Guidance :

- XRD : Resolve regiochemical uncertainties (e.g., chloro vs. trifluoromethyl positioning) using single-crystal diffraction. confirms dihedral angles of 114.3° for C6–C7–O2 in related compounds .

- NMR : NMR detects trifluoromethyl environments (−60 to −70 ppm for CF groups). NMR distinguishes pyridinyl protons (δ 8.5–9.0 ppm) from pyrimidine H .

- Contradictions : Discrepancies in melting points (e.g., 287.5–293.5°C in vs. 123–124°C in other analogs) highlight batch-dependent purity issues; use DSC for verification .

Q. How do solvent and temperature affect the reactivity of this compound in cross-coupling reactions?

- Methodological Guidance :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, but may hydrolyze chloro groups at >100°C. Use THF for lower-temperature reactions (<60°C) .

- Catalytic Systems : Pd(PPh)/CsCO achieves 75–85% yields in arylations, while Ni-catalyzed methods risk dehalogenation .

- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time-temperature profiles. Trifluoromethyl groups accelerate electron-deficient substrate reactivity by 1.5× vs. methyl analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

- Methodological Guidance :

- Assay Variability : Differences in IC values (e.g., kinase inhibition) may stem from cell-line specificity (HEK293 vs. HeLa) or assay conditions (ATP concentration). Standardize protocols using ’s biochemical probe framework .

- Metabolic Stability : Contradictory pharmacokinetic data (e.g., t in mice vs. rats) necessitate species-specific CYP450 profiling. LC-MS/MS quantifies metabolite formation rates .

- Structural Confounders : Compare substituent effects (e.g., ’s hydroxyl group reduces membrane permeability vs. ’s methylated analog) via logP calculations (ChemAxon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。